Floxuridine - 50-91-9

Floxuridine

Catalog Number: EVT-268258
CAS Number: 50-91-9
Molecular Formula: C9H11FN2O5
Molecular Weight: 246.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Inhibits DNA synthesis. (NTP, 1992)
Floxuridine is a pyrimidine 2'-deoxyribonucleoside compound having 5-fluorouracil as the nucleobase; used to treat hepatic metastases of gastrointestinal adenocarcinomas and for palliation in malignant neoplasms of the liver and gastrointestinal tract. It has a role as an antineoplastic agent, an antimetabolite, an antiviral drug and a radiosensitizing agent. It is a pyrimidine 2'-deoxyribonucleoside, an organofluorine compound and a nucleoside analogue.
An antineoplastic antimetabolite that is metabolized to fluorouracil when administered by rapid injection. Floxuridine is available as a sterile, nonpyrogenic, lyophilized powder for reconstitution. When administered by slow, continuous, intra-arterial infusion, it is converted to floxuridine monophosphate. It has been used to treat hepatic metastases of gastrointestinal adenocarcinomas and for palliation in malignant neoplasms of the liver and gastrointestinal tract.
Floxuridine is an Antimetabolite.
Floxuridine (FUDR) is a pyrimidine analogue used as an antineoplastic agent, usually as a continuous hepatic arterial infusion to treat hepatic metastases from colon cancer. Intraarterial floxuridine is associated with a very high rate of serum enzyme and bilirubin elevations during therapy, and with frequent biliary damage that can result in a secondary sclerosing cholangitis, which can be severe and lead to cirrhosis.
Floxuridine is a fluorinated pyrimidine monophosphate analogue of 5-fluoro-2'-deoxyuridine-5'-phosphate (FUDR-MP) with antineoplastic activity. As an antimetabolite, floxuridine inhibits thymidylate synthase, resulting in disruption of DNA synthesis and cytotoxicity. This agent is also metabolized to fluorouracil and other metabolites that can be incorporated into RNA and inhibit the utilization of preformed uracil in RNA synthesis. (NCI04)
An antineoplastic antimetabolite that is metabolized to fluorouracil when administered by rapid injection; when administered by slow, continuous, intra-arterial infusion, it is converted to floxuridine monophosphate. It has been used to treat hepatic metastases of gastrointestinal adenocarcinomas and for palliation in malignant neoplasms of the liver and gastrointestinal tract.

5-Fluorouracil (5-FU)

Leucovorin Calcium

    Relevance: Leucovorin Calcium is frequently used in combination with Floxuridine [, , ]. This combination aims to enhance the anti-tumor activity of Floxuridine by increasing the intracellular levels of reduced folates, which are essential for the binding of 5-FU (the active metabolite of Floxuridine) to its target enzyme, thymidylate synthase.

Irinotecan

Oxaliplatin

    Relevance: Oxaliplatin, in combination with Floxuridine and other chemotherapeutic agents, has been investigated as a treatment option for advanced colorectal cancer with liver metastases []. The combination demonstrated promising efficacy but was associated with significant toxicity.

Thymidine

    Relevance: Thymidine plays a crucial role in the mechanism of action of Floxuridine [, ]. Floxuridine, after conversion to 5-FU, inhibits thymidylate synthase, leading to the depletion of thymidine nucleotides required for DNA synthesis. Thymidine can be used to reverse the antiviral effects of Floxuridine in vitro, highlighting the importance of thymidine synthesis pathways in Floxuridine's mechanism of action [].

3',5'-Distearoyl-5-fluoro-2'-deoxyuridine

    Compound Description: 3',5'-Distearoyl-5-fluoro-2'-deoxyuridine is a lipophilic prodrug of Floxuridine, synthesized by esterifying Floxuridine with stearic acid []. This modification aims to improve its cellular uptake.

    Relevance: This prodrug, encapsulated in solid lipid nanoparticles, demonstrated improved cellular uptake and significantly higher efficacy compared to Floxuridine alone in various human cancer cell lines []. This finding highlights the potential of prodrug strategies in enhancing the therapeutic efficacy of Floxuridine.

Floxuridine Oligomers

    Compound Description: Floxuridine oligomers are a class of anticancer oligonucleotide drugs composed of multiple Floxuridine residues linked together [, ]. They offer the advantage of enhanced cytotoxicity per Floxuridine monomer due to their unique mechanism of action. Upon entering cells, they are degraded by nucleases, directly releasing the active metabolite, floxuridine monophosphate.

Floxuridine Diacetate (FUDRA)

    Compound Description: Floxuridine Diacetate is another lipophilic prodrug of Floxuridine, synthesized by esterifying Floxuridine with acetic anhydride [].

    Relevance: Similar to the distearoyl derivative, FUDRA aims to overcome the limitations of Floxuridine by increasing its lipophilicity and thus improving its cellular uptake and biodistribution. FUDRA encapsulated in solid lipid nanoparticles exhibited a high entrapment efficiency and good size distribution, making it a promising candidate for further development [].

    Compound Description: These prodrugs involve the conjugation of various amino acids to Floxuridine via an ester linkage [, , , ]. The rationale behind this approach is to improve the oral bioavailability of Floxuridine by exploiting the peptide transporter 1 (PEPT1), a protein responsible for transporting di- and tripeptides across the intestinal epithelium.

Dipeptide Monoester Prodrugs of Floxuridine

    Compound Description: Dipeptide monoester prodrugs of Floxuridine represent a further development of the amino acid prodrug strategy [, ]. By conjugating dipeptides instead of single amino acids to Floxuridine, researchers aim to further enhance the affinity and selectivity for the PEPT1 transporter.

Floxuridine-Layered Double Hydroxide Nanohybrids

    Compound Description: Floxuridine-Layered Double Hydroxide (LDH) nanohybrids are a novel drug delivery system where Floxuridine is intercalated into the interlayer spaces of LDHs []. This intercalation aims to control the release of Floxuridine, improving its pharmacokinetic profile and reducing systemic toxicity.

    Relevance: In vitro studies showed that Floxuridine-LDH nanohybrids effectively controlled the release of Floxuridine, exhibiting a significantly slower drug release rate compared to a simple physical mixture of Floxuridine and LDH []. This controlled release property makes these nanohybrids promising candidates for further development as a potential treatment option for various cancers.

Floxuridine-Lipiodol Emulsion

    Compound Description: Floxuridine-lipiodol emulsion is a formulation used in transcatheter arterial chemoembolization (TACE), a minimally invasive procedure for treating liver cancer [, , ]. Lipiodol, an iodized oil, acts as a carrier for Floxuridine and an embolic agent, selectively delivering Floxuridine to the tumor and blocking its blood supply.

Source and Classification

Floxuridine is derived from fluorouracil, another widely used chemotherapeutic agent. It is categorized under antimetabolites due to its mechanism of action that disrupts normal metabolic processes necessary for DNA replication. The drug is typically administered through intra-arterial routes, enhancing its local concentration at tumor sites while minimizing systemic exposure .

Synthesis Analysis

Methods and Technical Details

The synthesis of floxuridine involves several steps that convert starting materials into the final product. A commonly referenced method includes the acylation of 2-bromo-5-deoxy-5-fluorouridine with various acylating agents in solvents such as tetrahydrofuran and pyridine. The process can be summarized as follows:

  1. Formation of Acylated Intermediate: The starting compound undergoes acylation to form an intermediate.
  2. Subsequent Reactions: This intermediate is then subjected to further reactions involving oxammonium salts and saponification agents to yield floxuridine.
  3. Final Steps: The final product is purified and characterized through various analytical techniques .
Molecular Structure Analysis

Floxuridine has the molecular formula C9H11FN2O5C_9H_{11}FN_2O_5 and a molar mass of approximately 246.194 g/mol. Its structure features a fluorine atom attached to a deoxyribose sugar, which is critical for its function as a nucleotide analog. The three-dimensional conformation allows it to effectively integrate into DNA during replication processes .

Structural Data

  • IUPAC Name: 5-fluoro-2'-deoxyuridine
  • Melting Point: Approximately 150.5 °C
  • Chemical Structure: The presence of the fluorine atom at the 5-position of the uracil ring is significant for its antitumor activity.
Chemical Reactions Analysis

Floxuridine undergoes various chemical transformations within biological systems:

  1. Conversion to Active Metabolites: Once inside cells, floxuridine is converted into active metabolites such as fluorodeoxyuridine monophosphate and fluorodeoxyuridine triphosphate.
  2. Inhibition of Enzymes: These metabolites inhibit key enzymes like thymidylate synthetase, which is essential for DNA synthesis, thus blocking cell division and proliferation .
Mechanism of Action

Floxuridine acts primarily by mimicking uridine nucleotides, leading to its incorporation into DNA during replication. This incorporation disrupts normal DNA synthesis by:

  • Inhibiting Thymidylate Synthetase: By preventing the conversion of deoxyuridine monophosphate to thymidine monophosphate.
  • Production of Fraudulent RNA: Floxuridine can also be incorporated into RNA, leading to dysfunctional RNA products that impair protein synthesis.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically presented as a white to off-white powder.
  • Solubility: Soluble in water and organic solvents like methanol and dimethyl sulfoxide.

Chemical Properties

  • Stability: Floxuridine is stable under normal conditions but can degrade when exposed to light or high temperatures.
  • Reactivity: Reacts with strong oxidizing agents and can undergo hydrolysis under specific conditions.

Relevant data includes its melting point and solubility characteristics which are crucial for formulation in pharmaceutical applications .

Applications

Floxuridine's primary application lies in cancer treatment, particularly for metastatic colorectal cancer where it enhances survival rates through continuous hepatic artery infusion. Additionally, it has been explored in various research settings for potential uses in combination therapies or as part of prodrug strategies aimed at improving delivery and efficacy against resistant cancer types .

In vitro studies also suggest that floxuridine may play a role in enhancing cell proliferation under certain conditions, indicating its potential beyond traditional chemotherapy applications .

Mechanistic Pharmacology of Floxuridine

Enzymatic Targets and Inhibition Kinetics

Floxuridine exerts cytotoxicity primarily through dual mechanisms: direct DNA synthesis disruption and transcriptional interference.

Thymidylate Synthase Inhibition Dynamics

Floxuridine’s active metabolite, fluorodeoxyuridine monophosphate (FdUMP), forms a covalent ternary complex with thymidylate synthase (TS) and the folate cofactor 5,10-methylenetetrahydrofolate. This irreversible binding inhibits TS’s capacity to convert deoxyuridine monophosphate (dUMP) to thymidine monophosphate (dTMP), depleting thymidine triphosphate (dTTP) pools essential for DNA replication [1] [7]. Key dynamics include:

  • Suicide Inhibition: The fluorine atom at C-5 prevents β-elimination during catalysis, trapping TS in an inactive state [1].
  • dNTP Pool Imbalance: dTTP depletion triggers feedback dysregulation of other deoxynucleotides (dATP, dCTP), exacerbating replication stress [1] [8].
  • Thymineless Death: Prolonged dTTP shortage induces DNA strand breaks and apoptosis, preferentially targeting rapidly dividing cells [3] [7].

Table 1: Enzymatic Targets of Floxuridine Metabolites

MetaboliteTarget EnzymeInhibition MechanismBiological Consequence
FdUMPThymidylate SynthaseCovalent ternary complex with folate cofactordTTP depletion, DNA replication arrest
FUTPRNA PolymeraseMisincorporation into RNAAberrant splicing/translation
FdUTPDNA PolymeraseMisincorporation into DNADNA strand breaks, repair collapse

RNA Incorporation and Transcriptional Disruption Mechanisms

Beyond TS inhibition, floxuridine metabolites incorporate into nucleic acids:

  • FUTP incorporation into RNA disrupts ribosomal function, mRNA processing, and microRNA regulation, inducing proteotoxic stress [3] [10].
  • FdUTP misincorporation into DNA triggers uracil DNA glycosylase (UDG)-mediated excision. Incompatible repair generates single-strand breaks, escalating to double-strand breaks during replication [3]. Notably, UDG depletion enhances floxuridine cytotoxicity by retaining uracil/5-FU in DNA, stalling replication forks and amplifying γH2AX-marked DNA damage [3].

Metabolic Activation Pathways

Floxuridine undergoes tissue-specific biotransformation to active and catabolites.

Role of Cytidine Deaminase in Prodrug Conversion

While floxuridine is directly phosphorylated intracellularly to FdUMP, it also serves as a prodrug via systemic deamination:

  • Hepatic cytidine deaminase converts floxuridine to 5-fluorouracil (5-FU), which is further activated to fluorouridine triphosphate (FUTP) and fluorodeoxyuridine triphosphate (FdUTP) [1] [4].
  • Clinical implication: Systemic 5-FU generation contributes to off-target RNA toxicity but expands floxuridine’s antineoplastic spectrum [1].

Hepatic Biotransformation and Catabolic Byproducts

Hepatic metabolism dictates floxuridine’s pharmacokinetic profile:

  • Phosphorylation pathway: Dominant in tumors; generates FdUMP/FdUTP via thymidine kinase [1].
  • Catabolic pathway: Liver-specific thymidine phosphorylase cleaves floxuridine to 5-fluorouracil and deoxyribose-1-phosphate. 5-FU is then degraded to α-fluoro-β-alanine (FBAL), an inactive renal-excreted metabolite [4] [9].
  • Prodrug strategies: Dipeptide monoester prodrugs (e.g., 5′-L-phenylalanyl-L-tyrosyl-floxuridine) resist thymidine phosphorylase, enhancing tumor-specific uptake [4].

Table 2: Key Metabolic Pathways of Floxuridine

PathwayPrimary SiteKey EnzymesMajor Metabolites
PhosphorylationTumor cellsThymidine kinaseFdUMP, FdUTP
DeaminationLiverCytidine deaminase5-Fluorouracil (5-FU)
PhosphorolysisLiver/PlasmaThymidine phosphorylase5-FU + Deoxyribose-1-P
Dipeptide prodrug activationIntestineValacyclovirase-like enzymesFree floxuridine

Cellular Uptake and Transport Mechanisms

Nucleoside Transporter Specificity and Regulation

Floxuridine entry into cells depends on solute carrier (SLC) transporters:

  • Concentrative nucleoside transporters (CNTs): SLC28 family (e.g., CNT1/SLC28A1) mediate Na⁺-dependent uptake with high affinity for pyrimidine nucleosides [9].
  • Equilibrative nucleoside transporters (ENTs): SLC29 family (e.g., ENT1/SLC29A1) facilitate bidirectional diffusion. ENT1 is ubiquitously expressed but low-affinity for floxuridine [9].
  • Regulation: CNT1 expression is upregulated in proliferating cells, enhancing floxuridine uptake in tumors [9].

Intracellular Compartmentalization Dynamics

Post-uptake trafficking determines metabolic fate:

  • Phosphorylation cascade: Cytosolic thymidine kinase phosphorylates floxuridine to FdUMP, trapping it intracellularly [5] [8].
  • Nucleus-directed transport: FdUTP utilizes the nucleotide pool compartmentalization system for DNA incorporation. Nuclear membrane nucleoside triphosphate transporters (e.g., SLC25A33) shuttle FdUTP, enabling DNA polymerase-mediated misincorporation [8].
  • Prodrug exploitation: Dipeptide-conjugated floxuridine (e.g., 5′-L-valyl-L-phenylalanyl-floxuridine) hijacks PEPT1/2 transporters (SLC15 family) in intestinal and cancer cells, increasing oral bioavailability and tumor accumulation [4] [9].

Table 3: Transporters Mediating Floxuridine Cellular Uptake

TransporterGeneTransport MechanismAffinity for FloxuridineTissue Expression
CNT1SLC28A1Na⁺-coupled concentrativeHigh (Km ≈ 10 μM)Intestine, liver, kidney
ENT1SLC29A1Facilitative diffusionLow (Km > 100 μM)Ubiquitous
PEPT1SLC15A1H⁺-coupled dipeptide symportHigh (dipeptide prodrugs)Intestine, pancreatic cancer
LAT1SLC7A5Na⁺-independent exchangeModerate (prodrugs)Blood-brain barrier, tumors

Concluding Remarks

Floxuridine’s anticancer efficacy arises from its multi-target engagement: TS inhibition depletes dTTP, while metabolite incorporation into DNA/RNA disrupts nucleic acid homeostasis. Its pharmacokinetic behavior is defined by hepatic activation, nucleoside transporter-dependent uptake, and intracellular phosphorylation. Emerging strategies—such as UDG inhibition to amplify DNA damage or dipeptide prodrugs to exploit SLC transporters—hold promise for enhancing tumor selectivity. Future work should explore floxuridine’s interactions with DNA repair machinery and transporter polymorphisms affecting therapeutic efficacy.

Alphabetical Index of Compounds

5-Fluorouracil, α-Fluoro-β-alanine, Deoxyribose-1-phosphate, FdUMP, FdUTP, FUTP, Floxuridine, 5-Fluoro-2′-deoxyuridine.

Properties

CAS Number

50-91-9

Product Name

Floxuridine

IUPAC Name

5-fluoro-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione

Molecular Formula

C9H11FN2O5

Molecular Weight

246.19 g/mol

InChI

InChI=1S/C9H11FN2O5/c10-4-2-12(9(16)11-8(4)15)7-1-5(14)6(3-13)17-7/h2,5-7,13-14H,1,3H2,(H,11,15,16)/t5-,6+,7+/m0/s1

InChI Key

ODKNJVUHOIMIIZ-RRKCRQDMSA-N

SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Solubility

1 g in about 4.5 ml isopropanol, about 7.5 ml methanol, about 12 ml alcohol, about 27 ml acetone; insol in chloroform, ether, and benzene
4.08e+01 g/L

Synonyms

FdUrD; floxuridin; fluorodeoxyuridine; fluorouridine deoxyribose; fluoruridine deoxyribose. FUDF. 5FUDR; FDUR; FUdR. WR138720.

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.